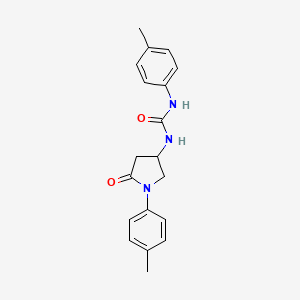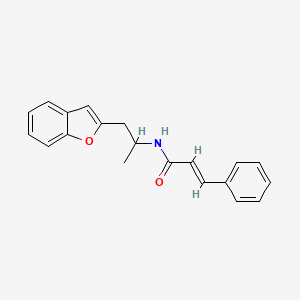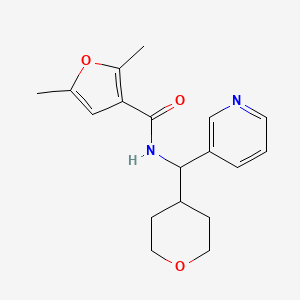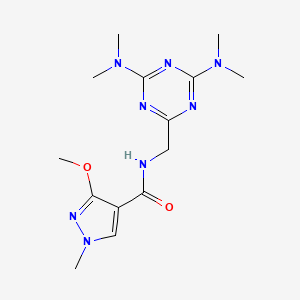
(Z)-2-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a thiazolidine derivative, which is a class of compounds known for their diverse biological activities. Thiazolidines typically contain a 1,3-thiazolidine ring, which is a five-membered ring consisting of three carbon atoms and one each of nitrogen and sulfur atoms. The compound described here also contains a pyridine moiety, an aromatic ring with nitrogen as one of the atoms, which is known to contribute to the bioactivity of molecules.
Synthesis Analysis
The synthesis of thiazolidine derivatives can be achieved through various methods. For instance, the paper titled "Synthesis of Some New 3-Oxo-2-[(Z)-1-phenylmethylidene]-5H-[1,3]thiazolo[3,2-a]-and N-Acetylated Pyrimidines" discusses the synthesis of related thiazolo[3,2-a]pyrimidine derivatives by reacting dihydropyrimidones with chloroacetic acid, sodium acetate, and benzaldehyde . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is often confirmed using spectroscopic and spectrometric techniques. For example, the paper "Discovery of Methyl (5 Z)-[2-(2,4,5-Trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetates as Antifungal Agents against Potato Diseases" describes the use of Fourier transform infrared spectroscopy, 1H and 13C nuclear magnetic resonance, mass spectrometry, and X-ray diffraction crystallography to confirm the structures of synthesized compounds . These techniques could be used to analyze the molecular structure of the compound .
Chemical Reactions Analysis
Thiazolidine derivatives can undergo various chemical reactions. The paper "Reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with Nitrile Oxides" explores the reactions of thiazolidine derivatives with nitrile oxides to produce different compounds, including Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines . This suggests that the compound may also participate in similar reactions, potentially leading to a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives can vary widely depending on their specific substituents. The papers provided do not detail the properties of the exact compound , but they do suggest that thiazolidine derivatives can be isolated in high yields and in pure form, as mentioned in the paper on the oxidative aromatization of Hantzsch 1,4-dihydropyridines . The solubility, melting point, and stability of the compound would likely be influenced by the presence of the pyridine moiety and the specific configuration of the thioxothiazolidin ring.
Applications De Recherche Scientifique
Antifungal and Antimicrobial Potential
Compounds related to (Z)-2-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid have been explored for their potential antifungal and antimicrobial activities. A study conducted by Doležel et al. (2009) prepared derivatives of rhodanineacetic acid, demonstrating strong inhibition against several Candida species and Trichosporon asahii, highlighting their potential as antifungal compounds (Doležel et al., 2009). Furthermore, compounds based on rhodanine-3-acetic acid derivatives showed considerable antimicrobial activity against mycobacteria, with one derivative displaying high activity against Mycobacterium tuberculosis (Krátký et al., 2017).
Photophysical Properties
Another aspect of the scientific research into this compound involves studying its photophysical properties. Jachak et al. (2021) synthesized novel chromophores based on the structure, observing significant absorption and emission wavelengths, indicating potential applications in fluorescence and as laser dyes due to their intramolecular charge transfer characteristics and viscosity-induced emission properties (Jachak et al., 2021).
Aldose Reductase Inhibition
The derivatives of (Z)-2-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid have also been explored for their pharmacological activity, specifically as aldose reductase inhibitors, a key enzyme implicated in diabetic complications. A study found that these compounds were potent inhibitors of aldose reductase, with some derivatives outperforming the clinical drug epalrestat. This suggests their potential utility in managing diabetic complications (Kučerová-Chlupáčová et al., 2020).
Anticancer and Antiangiogenic Effects
The thioxothiazolidin-4-one derivatives, structurally related to (Z)-2-(4-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)phenyl)acetic acid, have been synthesized and evaluated for their anticancer and antiangiogenic activities. Studies on mouse Ehrlich Ascites Tumor models showed that these compounds significantly reduced tumor volume and exhibited strong antiangiogenic effects, indicating their potential as anticancer therapies (Chandrappa et al., 2010).
Propriétés
IUPAC Name |
2-[4-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c20-15(21)9-11-4-6-13(7-5-11)19-16(22)14(24-17(19)23)10-12-3-1-2-8-18-12/h1-8,10H,9H2,(H,20,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNYDYSJMOODLG-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2509572.png)
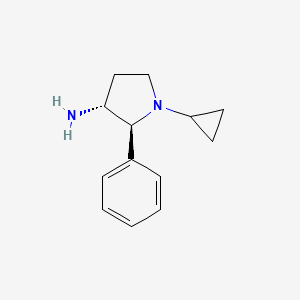

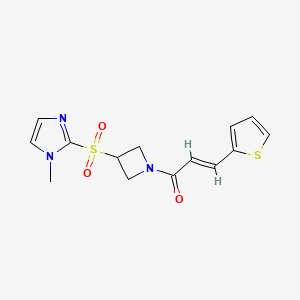

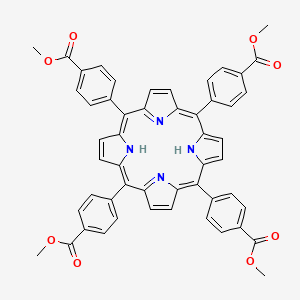
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2509580.png)
![(5aR,10bS)-2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B2509583.png)
